

3'-Hydroxypuerarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3'-Hydroxypuerarin**

Cat. No.: **B039933**

[Get Quote](#)

CAS Number: 117060-54-5

Molecular Weight: 432.38 g/mol

This technical guide provides an in-depth overview of **3'-Hydroxypuerarin**, an isoflavonoid with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, biological activities, and underlying mechanisms of action, supported by experimental protocols and quantitative data.

Core Compound Information

Property	Value	Source
CAS Number	117060-54-5	[1] [2]
Molecular Formula	C21H20O10	[1]
Molecular Weight	432.38 g/mol	[3]
Source	Roots of Pueraria lobata	[1]
Synonyms	NPI 031H	[1]
Appearance	Powder	[4]
Solubility	DMSO, Pyridine, Methanol, Ethanol	[4]

Biological Activity and Mechanisms of Action

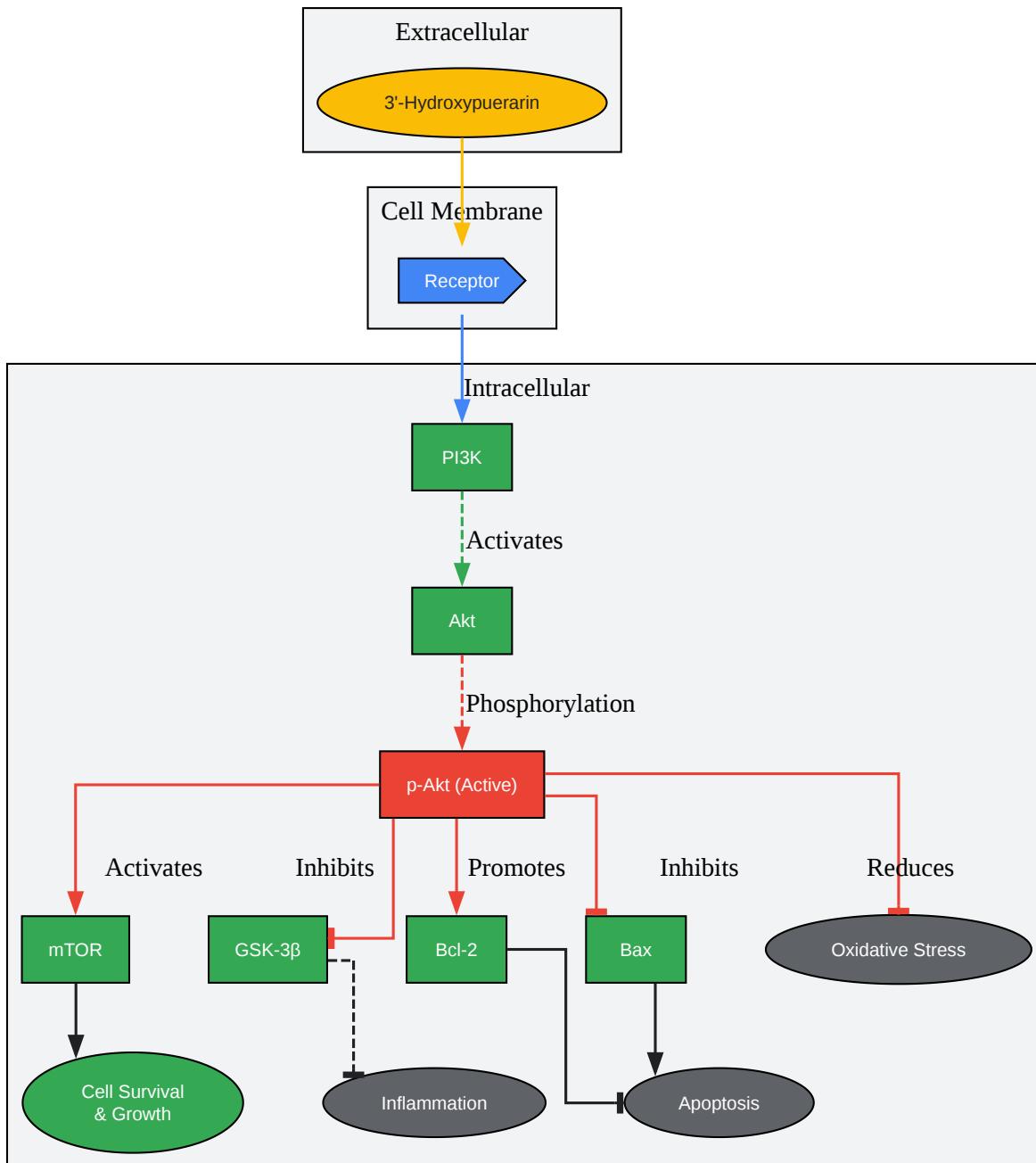
3'-Hydroxypuerarin, a derivative of puerarin, exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties. Its mechanisms of action are often linked to the modulation of key cellular signaling pathways.

Antioxidant Activity

3'-Hydroxypuerarin has demonstrated potent antioxidant effects by scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases.

Quantitative Antioxidant Activity Data

Assay	IC50 Value (µM)	Reference
Peroxynitrite (ONOO-) Scavenging	Marked Activity	[1]
Nitric Oxide (NO•) Radical Scavenging	Marked Activity	[1]
Total Reactive Oxygen Species (ROS) Scavenging	Marked Activity	[1]
Superoxide Anion (•O ₂ ⁻) Scavenging	Weak Activity	[1]


Note: Specific IC50 values for **3'-Hydroxypuerarin** were not precisely detailed in the available search results, but its activity was characterized as "marked."

Neuroprotective Effects

The neuroprotective properties of **3'-Hydroxypuerarin** and its parent compound, puerarin, are well-documented, particularly in the context of cerebral ischemia. The primary mechanism involves the activation of the PI3K/Akt signaling pathway, which plays a critical role in promoting cell survival and inhibiting apoptosis.

Signaling Pathway: PI3K/Akt

3'-Hydroxypuerarin is believed to exert its neuroprotective effects by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade. Activation of this pathway leads to the phosphorylation of downstream targets that regulate apoptosis, inflammation, and oxidative stress.

[Click to download full resolution via product page](#)

PI3K/Akt Signaling Pathway modulated by **3'-Hydroxypuerarin**.

Quantitative Neuroprotection Data (Puerarin as a proxy)

Model	Treatment	Outcome	Result	Reference
MCAO Rats	Puerarin (50 mg/kg)	Infarct Size Reduction	Marked reduction compared to control	[5]
MCAO Rats	Puerarin (50 mg/kg)	iNOS Expression	Markedly reduced	[6]
MCAO Rats	Puerarin (50 mg/kg)	Active Caspase-3	Markedly inhibited	[5]
MCAO Rats	Puerarin (100 mg/kg)	Apoptosis Rate	Reduced from 48.5% to 19.7%	[7]

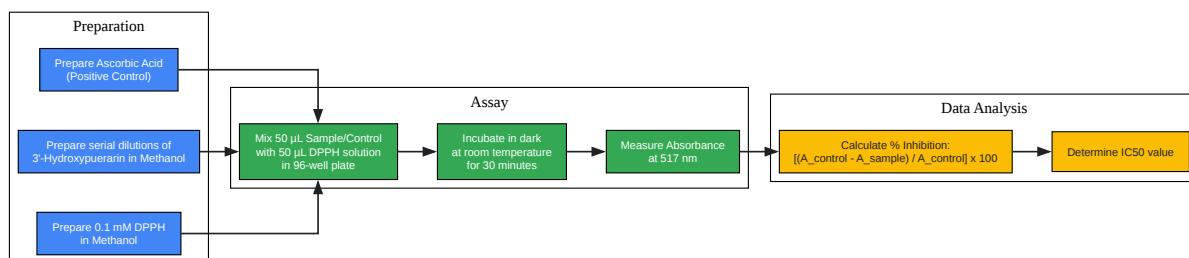
Note: The available research predominantly focuses on puerarin for in-vivo neuroprotection studies. These results are presented as a strong indicator of the likely effects of its hydroxylated derivative.

Anti-Inflammatory Effects

3'-Hydroxypuerarin contributes to anti-inflammatory responses by inhibiting the production of pro-inflammatory mediators. Studies on its parent compound, puerarin, show a reduction in inflammatory cytokines and enzymes.

Quantitative Anti-inflammatory Data (Puerarin as a proxy)

Cell Line/Model	Treatment	Mediator	Result	Reference
LPS-stimulated RAW 264.7 cells	Puerarin (40 μ M)	NO, IL-6, TNF- α	Significant reduction	[8]
LPS-induced A549 cells	Puerarin (10-80 μ M)	Cell Viability	Significantly increased	[9]


Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **3'-Hydroxypuerarin**.

DPPH Radical Scavenging Assay

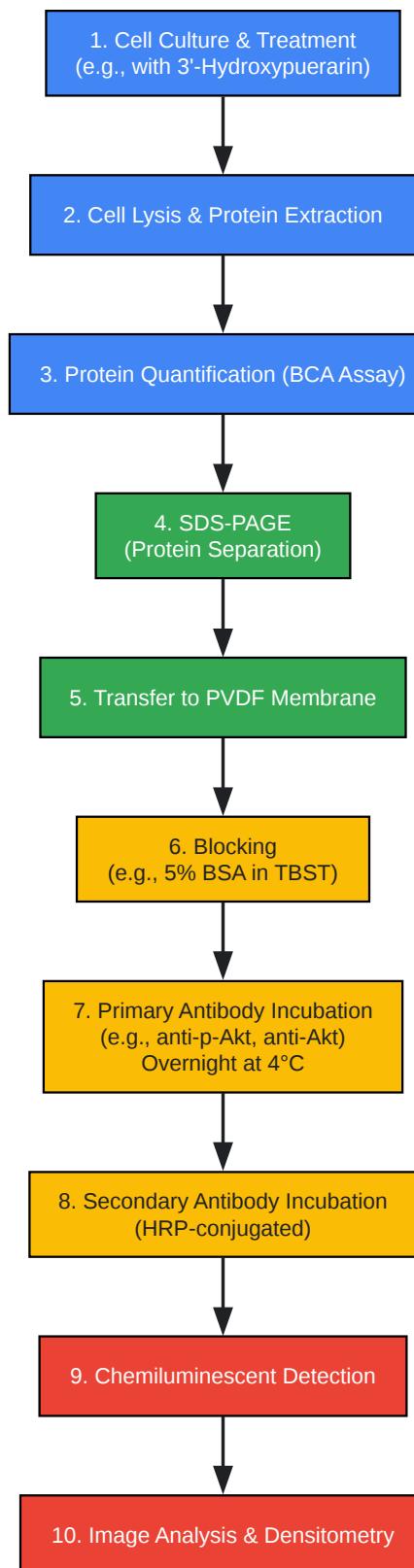
This assay is used to determine the free radical scavenging activity of a compound.

Workflow: DPPH Assay

[Click to download full resolution via product page](#)

Workflow for DPPH Radical Scavenging Assay.

Detailed Steps:


- Preparation of Solutions:
 - Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.
 - Prepare a stock solution of **3'-Hydroxypuerarin** in methanol and perform serial dilutions to obtain a range of concentrations.

- Prepare a similar dilution series for a positive control, such as ascorbic acid.
- Assay Procedure:
 - In a 96-well microplate, add 50 µL of each concentration of the sample or control to respective wells.
 - Add 50 µL of the 0.1 mM DPPH solution to all wells.
 - Include a blank with 100 µL of methanol and a control with 50 µL of methanol and 50 µL of DPPH solution.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Calculation:
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of radical scavenging activity using the formula: % Inhibition =
$$[(\text{Absorbance of control} - \text{Absorbance of sample}) / \text{Absorbance of control}] \times 100$$
.
 - The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration.[\[4\]](#)

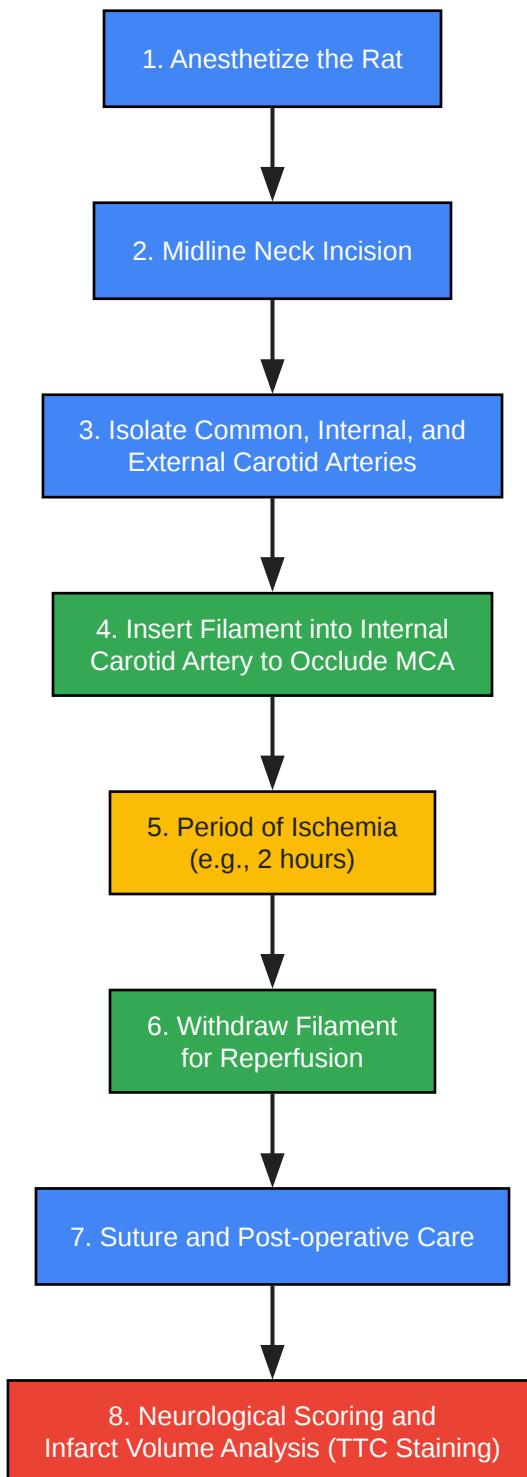
Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.

Workflow: Western Blot

[Click to download full resolution via product page](#)

Workflow for Western Blot Analysis.


Detailed Steps:

- Sample Preparation: Treat cells with **3'-Hydroxypuerarin** at various concentrations and time points. Lyse the cells and quantify the protein concentration.
- SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, etc.) overnight at 4°C.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection and Analysis:
 - Apply a chemiluminescent substrate and capture the signal.
 - Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[2][6]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used *in vivo* model to simulate ischemic stroke and evaluate the neuroprotective effects of compounds.

Workflow: MCAO Model

[Click to download full resolution via product page](#)

Workflow for the Middle Cerebral Artery Occlusion (MCAO) Model.

Detailed Steps:

- Surgical Procedure:
 - Anesthetize the rat and make a midline cervical incision.
 - Expose and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
- Ischemia and Reperfusion:
 - Maintain the occlusion for a specific duration (e.g., 2 hours) to induce ischemia.
 - Withdraw the filament to allow for reperfusion.
- Post-Procedure Evaluation:
 - After a set period of reperfusion (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
 - Euthanize the animal and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[\[5\]](#)

Conclusion

3'-Hydroxypuerarin is a promising isoflavonoid with significant antioxidant, neuroprotective, and anti-inflammatory properties. Its therapeutic potential is largely attributed to its ability to modulate key signaling pathways, particularly the PI3K/Akt pathway. This guide provides a foundational understanding of its chemical and biological characteristics, along with detailed experimental protocols to facilitate further research and development. The provided quantitative data, though in some cases extrapolated from its parent compound puerarin, offers valuable benchmarks for future studies. Further investigation into the specific quantitative effects of **3'-Hydroxypuerarin** is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-inflammatory and antioxidant activities of constituents isolated from Pueraria lobata roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective mechanisms of puerarin in middle cerebral artery occlusion-induced brain infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanisms of puerarin in middle cerebral artery occlusion-induced brain infarction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puerarin inhibited oxidative stress and alleviated cerebral ischemia-reperfusion injury through PI3K/Akt/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puerarin Induces Molecular Details of Ferroptosis-Associated Anti-Inflammatory on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Puerarin Inhibits Ferroptosis and Inflammation of Lung Injury Caused by Sepsis in LPS Induced Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3'-Hydroxypuerarin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039933#3-hydroxypuerarin-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com